molecular formula C9H10N2O3 B13923833 5-Cyclopropyl-6-methyl-3-nitro-2(1H)-pyridinone CAS No. 139549-27-2

5-Cyclopropyl-6-methyl-3-nitro-2(1H)-pyridinone

Cat. No.: B13923833
CAS No.: 139549-27-2
M. Wt: 194.19 g/mol
InChI Key: JKRVQFBXOCQTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-6-methyl-3-nitro-2(1H)-pyridinone is a synthetic organic compound belonging to the pyridinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-6-methyl-3-nitro-2(1H)-pyridinone typically involves multi-step organic reactions. A common approach might include:

    Cyclopropylation: Introduction of the cyclopropyl group to a precursor molecule.

    Nitration: Introduction of the nitro group using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Pyridinone Formation: Cyclization reactions to form the pyridinone ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas over a catalyst or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridinones.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on its specific biological or chemical activity. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include enzymes, receptors, or DNA.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-6-methyl-3-nitro-2(1H)-pyridine
  • 6-Methyl-3-nitro-2(1H)-pyridinone
  • 5-Cyclopropyl-3-nitro-2(1H)-pyridinone

Uniqueness

5-Cyclopropyl-6-methyl-3-nitro-2(1H)-pyridinone may have unique properties due to the presence of both the cyclopropyl and nitro groups, which can influence its reactivity and biological activity.

Properties

CAS No.

139549-27-2

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

5-cyclopropyl-6-methyl-3-nitro-1H-pyridin-2-one

InChI

InChI=1S/C9H10N2O3/c1-5-7(6-2-3-6)4-8(11(13)14)9(12)10-5/h4,6H,2-3H2,1H3,(H,10,12)

InChI Key

JKRVQFBXOCQTPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=O)N1)[N+](=O)[O-])C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.